molecular formula ClTl B1235038 Thallium CAS No. 7440-28-0

Thallium

Cat. No.: B1235038
CAS No.: 7440-28-0
M. Wt: 239.83 g/mol
InChI Key: GBECUEIQVRDUKB-UHFFFAOYSA-M
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Description

Thallium is a chemical element with the symbol Tl and atomic number 81. It is a gray post-transition metal that is not found free in nature. This compound was discovered in 1861 by Sir William Crookes through its green spectral line and was named after the Greek word “thallos,” meaning green shoot. This compound is known for its high toxicity and has limited commercial applications. It is a soft, low-melting element with low tensile strength and dulls to a bluish-gray upon exposure to air .

Mechanism of Action

Target of Action

Thallium (Tl) is a non-essential heavy metal that is present in low concentrations in humans . The primary targets of Tl are the nervous system, gastrointestinal tract, and skin . This compound primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .

Mode of Action

This compound enters cells by a unique process governed by its similarity in charge and ionic radius to potassium . It interferes with potassium-dependent processes and substitutes potassium in (Na+/K+)-ATPase . It also has a high affinity for sulfhydryl groups from proteins and other biomolecules . The most favorable complex of Tl-T-MWCNTs involves a strong interaction of Tl with the nitrogen lone pair and additional stabilizing interaction provided by the oxygen lone pair of amide linkage of T-MWCNTs .

Biochemical Pathways

This compound toxicity interferes with energy production at essential steps in glycolysis, the Krebs cycle, and oxidative phosphorylation . It also impairs glutathione metabolism, oxidative stress, and disrupts potassium-regulated homeostasis . This compound primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .

Result of Action

This compound toxicity causes dermatological and gastrointestinal diseases and disorders of the nervous system, and may even result in death . It primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . This compound-induced DNA damage, genetic, and epigenetic alterations have also been reported .

Action Environment

Environmental factors play a significant role in this compound’s action, efficacy, and stability. This compound is released into the environment from both natural and anthropogenic sources . Various industrial sources of emission have resulted in increased concentrations of this compound in the vicinity of mineral smelters and coal-burning facilities . The pH value, Eh, clay minerals, Fe/Mn oxides, Cl−, K+, and microorganisms are the main factors that affect the behavior of this compound in the water environment .

Biochemical Analysis

Biochemical Properties

This similarity allows thallium to hijack the sodium/potassium membrane pump, leading to its accumulation in cells throughout the body . This compound interferes with several vital potassium-dependent processes, including mitochondrial metabolism and cellular metabolism . It affects enzymes and proteins involved in these processes, such as Na+/K±ATPase, by replacing potassium ions and disrupting their normal function .

Cellular Effects

This compound exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It disrupts cellular processes by interfering with potassium-dependent functions, leading to the uncoupling of mitochondrial oxidative phosphorylation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, resulting in oxidative damage, lipid peroxidation, and activation of antioxidant mechanisms . This compound’s toxic effects are observed in various tissues, including the brain, liver, kidneys, and nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects by mimicking potassium ions and interfering with potassium-dependent biological activities . It binds to and inhibits enzymes such as Na+/K±ATPase, disrupting the normal function of these enzymes . This compound also increases the formation of reactive oxygen species (ROS) and phospholipid peroxidation, leading to mitochondrial depolarization and swelling . These molecular interactions result in the release of cytochrome c from the inner mitochondrial membrane, triggering apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is rapidly absorbed and distributed throughout the body, accumulating in various tissues . Over time, this compound’s toxic effects become more pronounced, leading to long-term damage to cellular function . Studies have shown that this compound exposure results in progressive neurological symptoms, gastrointestinal disturbances, and damage to multiple organs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild gastrointestinal disturbances and neurological symptoms . At higher doses, this compound induces severe toxicity, leading to polyneuropathy, alopecia, and damage to vital organs such as the liver and kidneys . Studies have shown that this compound’s toxic effects are dose-dependent, with higher doses resulting in more severe adverse effects .

Metabolic Pathways

This compound interferes with metabolic pathways by mimicking potassium ions and disrupting potassium-dependent processes . It affects enzymes involved in these pathways, such as Na+/K±ATPase, leading to altered metabolic flux and metabolite levels . This compound exposure has been shown to impair amino acid, lipid, and purine metabolism, as well as G protein-coupled receptor signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by the gastrointestinal tract, respiratory system, and skin, and rapidly accumulates in different tissues, including the brain, liver, kidneys, and heart . This compound’s distribution is facilitated by its ability to mimic potassium ions and hijack the sodium/potassium membrane pump . This results in its widespread accumulation and localization within cells .

Subcellular Localization

This compound’s subcellular localization is primarily associated with vesicular compartments within cells . Studies have shown that this compound accumulates in vesicles when delivered by Prussian blue nanoparticles, indicating its preference for these compartments . The subcellular distribution of this compound affects its activity and function, as it is not detectable in its free form but is localized within vesicular compartments .

Preparation Methods

Thallium can be prepared through various synthetic routes and industrial production methods:

Chemical Reactions Analysis

Comparison with Similar Compounds

Thallium can be compared with other similar compounds, such as:

This compound’s unique properties, such as its ability to substitute for potassium and its high toxicity, distinguish it from these similar compounds.

Properties

IUPAC Name

chlorothallium
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InChI

InChI=1S/ClH.Tl/h1H;/q;+1/p-1
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InChI Key

GBECUEIQVRDUKB-UHFFFAOYSA-M
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Canonical SMILES

Cl[Tl]
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Molecular Formula

ClTl, TlCl
Record name THALLOUS CHLORIDE
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Molecular Weight

239.83 g/mol
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Physical Description

Thallous chloride is a white, crystalline powder, becomes violet on exposure to light. Used as a catalyst in chlorinations and in suntan lamps. (EPA, 1998), White solid; [Merck Index] Off-white powder; [MSDSonline], Solid
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Boiling Point

1328 °F at 760 mmHg (EPA, 1998), 720 °C
Record name THALLOUS CHLORIDE
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Solubility

HYDROGEN CHLORIDE DECREASES ITS SOLUBILITY IN WATER, 0.29 g/100 cc cold water @ 15.5 °C; 2.41 g/100 cc hot water @ 99.35 °C, Insol in alcohol, acetone, In water, 2,900 mg/l at 25 °C.
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Density

7 (EPA, 1998) - Denser than water; will sink, 7.004 @ 30 °C/4 °C
Record name THALLOUS CHLORIDE
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Vapor Pressure

10 mmHg at 963 °F (NTP, 1992)
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Mechanism of Action

Thallous Chloride TI201 without carrier, accumulates in the heart (myocardium) in a similar way to that of potassium. Thallous Chloride Tl 201 images have been found to visualize areas of infarction as “cold” or nonlabeled regions which are confirmed by electrocardiographic and enzyme changes. Regions of transient myocardial ischemia corresponding to areas perfused by coronary arteries with partial stenoses have been visualized when Thallous Chloride Tl 201 was administered in conjunction with an exercise stress test. Anatomic configurations may interfere with visualization of the right coronary artery., ... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/
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Color/Form

WHITE, CRYSTALLINE POWDER, White, regular crystal

CAS No.

7791-12-0, 7440-28-0
Record name THALLOUS CHLORIDE
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Melting Point

806 °F (EPA, 1998), 430 °C, 303.5 °C
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